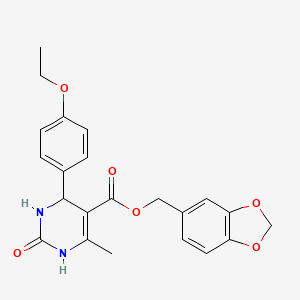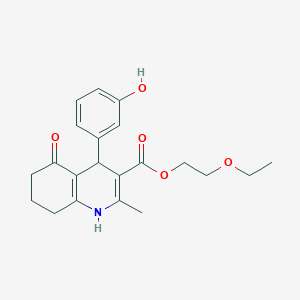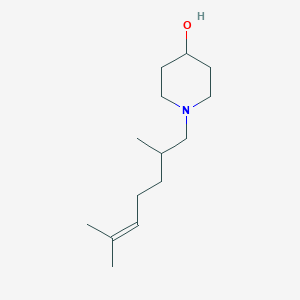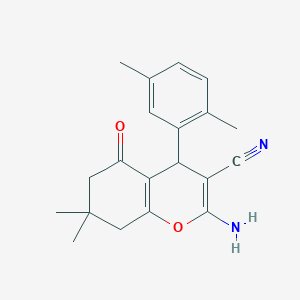![molecular formula C16H17BrO3 B5084376 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5084376.png)
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene, also known as BPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the class of compounds known as aryl bromides, which are commonly used as building blocks in the synthesis of other organic compounds. In
Mécanisme D'action
The mechanism of action of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has also been shown to inhibit the activity of the dopamine transporter, which is involved in the reuptake of the neurotransmitter dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene are varied and depend on the specific application and dosage used. In general, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. However, more research is needed to fully understand the effects of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene in lab experiments is its high purity and stability, which makes it a reliable and consistent tool for research. However, one limitation of using 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene is its relatively high cost, which may limit its accessibility to some researchers.
Orientations Futures
There are many future directions for research on 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene, including its potential as a therapeutic agent for various diseases, its effects on neurotransmitter release and synaptic plasticity, and its interactions with other compounds in the body. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene can be achieved through a multi-step process that involves the reaction of 3-(3-methoxyphenoxy)propanol with 1-bromo-2-nitrobenzene, followed by reduction of the nitro group to an amine and subsequent reaction with 4-bromobenzyl bromide. This process yields 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene as a white solid with a melting point of 97-98°C.
Applications De Recherche Scientifique
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been used as a tool to study protein-ligand interactions and enzyme kinetics. In neuroscience, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been studied for its effects on neurotransmitter release and synaptic plasticity.
Propriétés
IUPAC Name |
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-13-6-4-7-14(12-13)19-10-5-11-20-16-9-3-2-8-15(16)17/h2-4,6-9,12H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYBMKJUOKAOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)

![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)

![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)

![6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5084356.png)

![N-(4-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5084370.png)
